Diphenyl succinate

Description

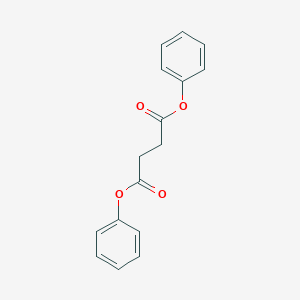

Structure

3D Structure

Properties

IUPAC Name |

diphenyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPPRPIIZGLGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060731 | |

| Record name | Butanedioic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-14-7 | |

| Record name | 1,4-Diphenyl butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 1,4-diphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTANEDIOIC ACID, DIPHENYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FQX7J39BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyl Succinate (CAS 621-14-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl succinate (B1194679) (CAS 621-14-7), also known as butanedioic acid, diphenyl ester, is a chemical compound with the molecular formula C16H14O4.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and key applications. It also touches upon the biological significance of related compounds and available toxicological data. This document is intended to serve as a technical resource for professionals in research and development.

Physicochemical Properties

Diphenyl succinate is a white solid at room temperature.[4] Its core physical and chemical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Unit | Source |

| Molecular Formula | C16H14O4 | [1][3][5] | |

| Molecular Weight | 270.28 | g/mol | [1][2][3][5] |

| CAS Number | 621-14-7 | [1][2][3][5] | |

| Melting Point | 121 | °C | [1][6] |

| Boiling Point (estimated) | 330 | °C | [1] |

| Density (estimated) | 1.198 - 1.212 | g/cm³ | [1][6] |

| Flash Point (estimated) | 211.6 | °C | [1][6] |

| Vapor Pressure at 25°C | 3.36E-07 | mmHg | [1] |

| logP (octanol/water) | 2.978 - 3.200 | [5] | |

| Water Solubility (log10WS) | -3.75 | mol/l | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following table summarizes available spectroscopic information for this compound.

| Spectroscopy Type | Data Highlights | Source |

| Infrared (IR) Spectroscopy | The NIST WebBook provides an IR spectrum for this compound, which is essential for identifying functional groups. | [3] |

| NMR Spectroscopy | While specific spectra for this compound are not detailed in the provided results, standard 1H and 13C NMR would be expected to show signals corresponding to the phenyl and succinyl moieties. | [7] |

| Mass Spectrometry (MS) | The molecular weight of 270.28 g/mol is a key parameter determined by mass spectrometry. | [1][2][3][5] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the Fischer esterification of succinic acid with phenol (B47542). A general protocol for the synthesis of related succinate esters involves reacting succinic acid with an excess of the corresponding alcohol in the presence of an acid catalyst and removing the water formed during the reaction.[8]

General Experimental Protocol: Fischer Esterification

A common and effective method for synthesizing diallyl succinate, a related compound, is through the Fischer esterification of succinic acid with allyl alcohol. This principle can be adapted for the synthesis of this compound using phenol. The reaction is typically driven to completion by using an excess of one reactant or by removing the water as it forms, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus.[8][9]

Materials:

-

Succinic acid

-

Phenol

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[8]

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate[8]

Procedure:

-

Combine succinic acid, a molar excess of phenol, a catalytic amount of the acid catalyst, and toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.[8][9]

-

Heat the mixture to reflux. The water produced from the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.[9]

-

Continue the reaction until no more water is collected, indicating the reaction is complete.[8][9]

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with water and brine.[8][9]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).[8]

-

Filter off the drying agent and remove the solvent and excess phenol under reduced pressure.

-

The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.

Applications

This compound serves as a valuable monomer and intermediate in the synthesis of various polymers, particularly biodegradable polyesters.

Polymer Synthesis

This compound and related succinate esters are important in the synthesis of polymers like poly(butylene succinate) (PBS).[10] PBS is a biodegradable aliphatic polyester (B1180765) produced through the polycondensation of succinic acid or its derivatives with 1,4-butanediol.[10] The transesterification route, which can involve this compound, is a common method for synthesizing PBS.[10]

Biological Activity and Toxicology

While information on the specific biological activity of this compound is limited, structurally related compounds are subjects of significant research, particularly in agriculture and drug development.

Succinate Dehydrogenase Inhibition

Compounds structurally related to this compound, such as diphenyl ether hydrazone derivatives, are being investigated as potent Succinate Dehydrogenase Inhibitors (SDHIs).[10] Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[11][12][13] Inhibition of SDH can disrupt cellular respiration, making it a key target for the development of fungicides.[11][12][13][14] Research has shown that novel diphenyl ether formylhydrazine (B46547) and N-(alkoxy)diphenyl ether carboxamide derivatives exhibit significant antifungal activity by inhibiting SDH.[11][12][13]

Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] The available Safety Data Sheet (SDS) indicates that the toxicological properties have not been thoroughly investigated. It is recommended to handle this chemical with standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and to ensure adequate ventilation.[6]

Conclusion

This compound (CAS 621-14-7) is a well-defined chemical compound with established physicochemical properties. Its primary application lies in polymer chemistry as a monomer for biodegradable polyesters. While the direct biological activity of this compound is not extensively documented, its structural analogs are of significant interest as succinate dehydrogenase inhibitors for fungicidal applications. As with any laboratory chemical, it should be handled with care in accordance with safety guidelines. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this compound in their applications.

References

- 1. chembk.com [chembk.com]

- 2. Butanedioic acid, diphenyl ester | C16H14O4 | CID 69300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Succinic acid - Wikipedia [en.wikipedia.org]

- 5. This compound (CAS 621-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Page loading... [guidechem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound Supplier|CAS 621-14-7|RUO [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Activity Evaluation of Eco-Friendly Rosin-Diamide-Based Fungicides as Potential Succinate Dehydrogenase Inhibitors for Sustainable Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

Diphenyl Succinate: A Technical Overview of its Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental molecular characteristics of diphenyl succinate (B1194679), a chemical compound of interest in various research and development applications.

Molecular Formula and Weight

The chemical formula and molecular weight are critical parameters for any experimental work, influencing everything from reaction stoichiometry to analytical characterization. Diphenyl succinate's properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₄[1][2][3] |

| Molecular Weight | 270.28 g/mol [1][3] |

| Monoisotopic Mass | 270.08920892 u[2] |

Structural and Chemical Identifiers

Accurate identification of chemical compounds is paramount in scientific research. The following identifiers are internationally recognized for this compound.

| Identifier Type | Identifier |

| CAS Number | 621-14-7[1][2] |

| InChI | InChI=1S/C16H14O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H,11-12H2[1][3] |

| InChIKey | YDPPRPIIZGLGCJ-UHFFFAOYSA-N[1][3] |

| SMILES | O=C(CCC(=O)Oc1ccccc1)Oc1ccccc1[3] |

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the basic elemental composition to the final calculated molecular weight of this compound.

References

A Technical Guide to the Solubility of Diphenyl Succinate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of diphenyl succinate (B1194679), a significant compound in various chemical syntheses. Due to the limited availability of public quantitative solubility data, this document focuses on providing a robust framework for its experimental determination. It includes qualitative solubility information based on chemical principles and data from analogous compounds, detailed experimental protocols for quantitative analysis, and a discussion of the key factors influencing the solubility of aromatic esters. This guide is intended to be an essential resource for laboratory professionals requiring precise solubility data for diphenyl succinate in their research and development activities.

Introduction

This compound (C₁₆H₁₄O₄, CAS No. 621-14-7) is a diester of succinic acid and phenol. Its molecular structure, featuring two phenyl groups, imparts a significant degree of aromatic character, influencing its physical and chemical properties, including its solubility profile. Understanding the solubility of this compound in common laboratory solvents is critical for a wide range of applications, including its synthesis, purification, and use in reaction chemistry.

This guide addresses the current gap in readily available quantitative solubility data for this compound. By providing a detailed methodology for its determination, we empower researchers to generate the precise data required for their specific applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | [NIST] |

| Molecular Weight | 270.28 g/mol | [NIST] |

| Melting Point | 121 °C | ChemBK |

| Boiling Point | 330 °C (estimate) | ChemBK |

| LogP (Octanol/Water Partition Coefficient) | 2.978 (Calculated) | Cheméo |

| Water Solubility (log₁₀S) | -3.75 (Calculated, in mol/L) | Cheméo |

Qualitative Solubility of this compound

Based on the principle of "like dissolves like" and the known solubility of structurally similar aromatic esters, a qualitative solubility profile for this compound can be inferred. The presence of the polar ester groups and the nonpolar phenyl rings suggests that its solubility will be highest in solvents with intermediate polarity and those capable of interacting with aromatic systems.

| Solvent | Polarity Index | Predicted Qualitative Solubility | Rationale |

| Water | 10.2 | Insoluble | The large nonpolar aromatic groups dominate the molecule's character, making it poorly soluble in the highly polar water. |

| Methanol (B129727) | 6.6 | Slightly Soluble | The polarity of methanol may allow for some interaction with the ester groups, but the phenyl rings limit overall solubility. |

| Ethanol | 5.2 | Soluble | Ethanol's lower polarity compared to methanol, and its ability to engage in hydrogen bonding, likely allows for better solvation of both the polar and nonpolar regions of this compound. |

| Acetone (B3395972) | 5.1 | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar ester groups without the steric hindrance of a hydroxyl group, while its organic character accommodates the phenyl rings. |

| Ethyl Acetate (B1210297) | 4.4 | Soluble | Being an ester itself, ethyl acetate has a compatible polarity and can interact favorably with the ester functionalities of this compound. |

| Dichloromethane | 3.1 | Soluble | Its ability to dissolve a wide range of organic compounds, including those with aromatic character, suggests good solubility. |

| Chloroform (B151607) | 4.1 | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds, including aromatic esters. |

| Diethyl Ether | 2.8 | Soluble | A common nonpolar solvent that should readily dissolve the nonpolar aspects of the molecule. |

| Dimethylformamide (DMF) | 6.4 | Soluble | A polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent capable of dissolving many polar and nonpolar compounds. |

Experimental Determination of this compound Solubility

Given the absence of comprehensive quantitative data, the following experimental protocol, adapted from methodologies for similar compounds, is recommended for the accurate determination of this compound solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (0.45 µm) into a clean, dry vial to remove any undissolved microparticles.

-

-

Quantification:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, and detector (e.g., UV detector).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve based on peak area.

-

Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as g/L, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

-

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent.

Caption: Key factors influencing the solubility of this compound.

-

Solute-Solvent Interactions: The fundamental principle of "like dissolves like" dictates that for dissolution to occur, the intermolecular forces between this compound and the solvent molecules must overcome the solute-solute and solvent-solvent interactions.

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. As a molecule with both polar (ester groups) and nonpolar (phenyl rings) regions, this compound is expected to be most soluble in solvents of intermediate polarity.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solute.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the carbonyl oxygen atoms of the ester groups in this compound.

Conclusion

Diphenyl Succinate: A Comprehensive Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for diphenyl succinate (B1194679), compiled from various Safety Data Sheets (SDS) and chemical databases. The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

Diphenyl succinate is a diester of succinic acid and phenol. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for predicting its behavior under various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₄ | [1][2] |

| Molecular Weight | 270.28 g/mol | [2][3] |

| CAS Number | 621-14-7 | [1][2] |

| EC Number | 210-673-4 | [1][2] |

| Melting Point | 121 °C | [4][5] |

| Boiling Point | 330 °C (estimate) | [4][5] |

| Flash Point | 211.6 °C (estimate) | [4][5] |

| Water Solubility | 68.6 mg/L @ 25 °C (estimate) | [5] |

| logP (o/w) | 3.200 (estimate) | [5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a respiratory sensitizer.[2][3]

GHS Classification:

| Hazard Class | Category |

| Respiratory Sensitization | 1 |

GHS Label Elements:

-

Pictogram:

-

Health Hazard

-

-

Hazard Statement:

-

Precautionary Statements:

-

Prevention:

-

Response:

-

Disposal:

-

Toxicological Information

| Toxicological Endpoint | Result |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | No data available |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols: Specific experimental methodologies for the determination of respiratory sensitization for this compound are not provided in the reviewed safety data sheets. Generally, such classifications are derived from animal studies (e.g., guinea pig maximization test, local lymph node assay) or human evidence. In the absence of specific data, it is prudent to handle this compound with appropriate respiratory protection to minimize the risk of sensitization.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.

Safe Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[1][7] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[11]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9][11]

-

Incompatibilities: Keep away from strong oxidizing agents.[6][8]

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for handling this compound, emphasizing hazard mitigation.

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult or if respiratory symptoms occur, call a physician.[1][2]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][9]

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂).[6][9]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][9]

Accidental Release

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

The following diagram outlines the logical relationship between a spill event and the appropriate response actions.

Caption: Logical flow for responding to an accidental release of this compound.

Ecological Information

There is no data available regarding the ecotoxicity (toxicity to fish, daphnia, algae), persistence and degradability, bioaccumulative potential, or mobility in soil of this compound.[1] Discharge into the environment should be avoided.[1]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The product should be sent to an approved waste disposal plant.[1][2]

This guide is intended as a summary of available safety information and should not replace a thorough review of the complete Safety Data Sheet by qualified professionals before handling the material.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Butanedioic acid, diphenyl ester | C16H14O4 | CID 69300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound, 621-14-7 [thegoodscentscompany.com]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. alpharesources.com [alpharesources.com]

Diphenyl Succinate: A Technical Guide to Hazards and Precautionary Statements

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and precautionary statements associated with Diphenyl succinate (B1194679). The information is intended to support safe handling and use of this compound in research and development settings. It is important to note that while some hazard information is available, comprehensive toxicological data for Diphenyl succinate is limited. Therefore, this compound should be handled with care, assuming it may have uncharacterized hazardous properties.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified as a respiratory sensitizer (B1316253).[1]

GHS Classification:

-

Hazard Class: Respiratory Sensitization

-

Hazard Category: 1

-

Hazard Statement: H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Signal Word: Danger[1]

Pictogram:

Precautionary Statements

The following precautionary statements are mandated for the safe handling of this compound[1]:

| Category | P-Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P284 | [In case of inadequate ventilation] wear respiratory protection. | |

| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P342 + P311 | If experiencing respiratory symptoms: Call a POISON CENTER/doctor. | |

| Storage | - | No specific storage precautionary statements are provided. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Quantitative Hazard Data

| Endpoint | Value | Species | Route | Source |

| Acute Oral LD50 | Data not available | - | - | - |

| Acute Dermal LD50 | Data not available | - | - | - |

| Acute Inhalation LC50 | Data not available | - | - | - |

| Skin Irritation | Data not available | - | - | - |

| Eye Irritation | Data not available | - | - | - |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is lacking, the following are detailed summaries of standard OECD (Organisation for Economic Co-operation and Development) protocols that would be employed to assess the key potential hazards of a chemical like this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

Objective: To determine the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored according to a standardized scale (e.g., Draize scale).

-

Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema over a specified observation period.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

Objective: To assess the potential of a substance to cause damage to the eye.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for the presence and severity of lesions.

-

Scoring: Ocular lesions are scored using a standardized system.

-

Reversibility: The reversibility of any observed effects is also assessed over a period of up to 21 days.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Respiratory Sensitization Testing

There is currently no single, internationally validated in vivo or in vitro method for the prospective identification of chemical respiratory sensitizers. The assessment of respiratory sensitization potential is complex and often relies on a weight-of-evidence approach.

Key Information and Potential Test Methods:

-

Human Data: Evidence from human case reports and occupational studies is a primary source of information for classifying a substance as a respiratory sensitizer.

-

Animal Models: While not fully standardized for regulatory use, animal models, such as the mouse IgE test or guinea pig models, can provide valuable information. These tests typically involve an induction phase (initial exposure) and an elicitation phase (challenge exposure) to assess for immune-mediated respiratory responses.

-

In Chemico and In Vitro Methods:

-

Direct Peptide Reactivity Assay (DPRA): This assay measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, which mimics the initial covalent binding of a sensitizer to proteins in the body.

-

KeratinoSens™ Assay: This method uses a reporter gene cell line to measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway, which is a key event in skin sensitization and is also being explored for its relevance to respiratory sensitization.

-

-

In Silico Models: Computational methods, such as Structure-Activity Relationship (SAR) models, can be used to predict the respiratory sensitization potential of a chemical based on its molecular structure.

Signaling Pathways and Logical Relationships

Given the classification of this compound as a respiratory sensitizer, the underlying mechanism is immunological. However, the specific signaling pathway for this compound has not been elucidated. The following diagram illustrates the general logical workflow from hazard identification to the implementation of precautionary measures for a chemical with respiratory sensitization potential.

Caption: Logical workflow from hazard identification to risk management for this compound.

Conclusion

This compound is classified as a respiratory sensitizer (H334), and appropriate precautionary measures, particularly to avoid inhalation, must be taken. There is a significant lack of quantitative toxicological data for this compound, underscoring the need for careful handling. The experimental protocols described provide a framework for how the hazards of such a chemical would be formally assessed. Researchers and drug development professionals should consult the full Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines when working with this compound.

References

An In-depth Technical Guide to the Synthesis of Diphenyl Succinate

This technical guide provides a comprehensive overview of the synthesis of diphenyl succinate (B1194679) from succinic acid and phenol (B47542). Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, compares various catalytic methods, and offers detailed experimental protocols.

Introduction

Diphenyl succinate is a significant chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and plasticizers.[1] Its synthesis is a classic example of dicarboxylic acid esterification with a less reactive phenol. This guide explores established and novel methods for this conversion, focusing on catalyst efficiency, reaction conditions, and product yield.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from succinic acid and phenol is a Fischer-Speier esterification. In this acid-catalyzed reaction, the carboxylic acid and alcohol (in this case, a phenol) react to form an ester and water. The reaction is reversible, and therefore, strategies to remove water are often employed to drive the equilibrium towards the product.

The general reaction is as follows:

Succinic Acid + 2 Phenol ⇌ this compound + 2 Water

The mechanism involves the protonation of the carboxylic acid group by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenol.

Caption: General reaction pathway for the synthesis of this compound.

Comparative Analysis of Synthetic Methodologies

Several catalytic systems have been developed for the synthesis of this compound. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This section compares key methodologies.

Phosphorus Oxychloride Catalysis

A traditional and effective method involves the use of phosphorus oxychloride (POCl₃) as both a catalyst and a dehydrating agent. This method provides good yields but involves corrosive and hazardous reagents.

Zeolite Catalysis

Modern approaches utilize solid acid catalysts, such as zeolites, to create a more environmentally friendly and economical process. H+-Zeolite β has been identified as a particularly effective catalyst, offering high yields and the benefits of a heterogeneous system, including ease of catalyst separation and potential for recycling.[1][2]

Other Acid Catalysts

Other catalysts, such as Amberlyst resins and sulfated zirconia, have also been investigated. While they do catalyze the reaction, the reported yields are generally lower than those achieved with H+-Zeolite β.[1]

Data Presentation

The following tables summarize the quantitative data from various synthetic approaches, providing a clear comparison of their effectiveness.

Table 1: Comparison of Catalytic Performance

| Catalyst | Reactant Ratio (Phenol:Succinic Acid) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| Phosphorus Oxychloride | 2:1 | Steam Bath | 2.25 | Benzene (B151609) | 62-67 | [3] |

| H+-Zeolite β (SiO₂/Al₂O₃=150) | 3:1 | 130 | 6 | Toluene (B28343) | ~70 | [1] |

| H+-Zeolite β (SiO₂/Al₂O₃=150) | 3:1 | ~110 | 24 | Toluene | 96 | [2] |

| Cu²⁺-montmorillonite | 3:1 | 130 | 6 | Toluene | 4 | [1] |

| Al³⁺-montmorillonite | 3:1 | 130 | 6 | Toluene | 10 | [1] |

| Sulfated ZrO₂ | 3:1 | 130 | 6 | Toluene | 7 | [1] |

| Amberlyst 15 | 3:1 | 130 | 6 | Toluene | 29 | [1] |

| Amberlyst 45 | 3:1 | 130 | 6 | Toluene | 44 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 621-14-7 | [4] |

| Molecular Formula | C₁₆H₁₄O₄ | [4] |

| Molecular Weight | 270.28 g/mol | [4] |

| Melting Point | 120–121 °C | [3] |

| Boiling Point | 330 °C (estimate) | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using two different catalytic systems.

Protocol 1: Synthesis using Phosphorus Oxychloride

This protocol is adapted from a well-established procedure yielding this compound in high purity.[3]

Materials:

-

Succinic Acid: 118 g (1 mole)

-

Phenol: 188 g (2 moles)

-

Phosphorus Oxychloride: 138 g (83 ml, 0.9 mole)

-

Benzene: 700 ml (total)

-

Ether

Procedure:

-

Combine 118 g of succinic acid, 188 g of phenol, and 138 g of phosphorus oxychloride in a 2-L round-bottomed flask equipped with a reflux condenser and a calcium chloride tube.

-

Heat the mixture on a steam bath in a fume hood for 1.25 hours.

-

Add 500 ml of benzene and continue refluxing for an additional hour.

-

Decant the hot benzene solution from the red, syrupy phosphoric acid residue and filter it into a 1-L Erlenmeyer flask.

-

Extract the residue with two 100-ml portions of hot benzene, filtering these extracts into the same Erlenmeyer flask.

-

Concentrate the combined benzene solution to a volume of approximately 600 ml.

-

Allow the solution to cool, promoting the crystallization of this compound.

-

Filter the colorless crystals using a Büchner funnel with suction.

-

Wash the crystals with three 50-ml portions of ether.

-

Dry the final product on a porous plate at 40°C.

Expected Yield: 167–181 g (62–67%).[3]

Protocol 2: Synthesis using H+-Zeolite β

This protocol describes a greener approach using a reusable solid acid catalyst.[1]

Materials:

-

Succinic Acid: 1 mmol

-

Phenol: 3 mmol

-

H+-Zeolite β (SiO₂/Al₂O₃=150): 0.1 g (calcined at 500°C for 5 h before use)

-

Toluene (dehydrated): 5 mL

-

5% Sodium Hydroxide (B78521) solution

-

Saturated Brine solution

Procedure:

-

Charge a 20-mL round-bottom flask with succinic acid (1 mmol), phenol (3 mmol), the H+-Zeolite β catalyst (0.1 g), and toluene (5 mL).

-

Fit the flask with a reflux condenser and heat the mixture to 130°C with stirring (400 rpm) for 6 hours.

-

Cool the reaction mixture to ambient temperature.

-

Filter off the catalyst using a Büchner funnel.

-

Transfer the filtrate to a separatory funnel and wash with a 5% sodium hydroxide solution to remove unreacted succinic acid.

-

Wash the organic phase sequentially with water and saturated brine.

-

Remove the toluene solvent using a rotary evaporator.

-

Dry the resulting product under vacuum overnight.

Expected Yield: Approximately 70% (GC yield).[1] A higher yield of 96% can be achieved by extending the reaction time to 24 hours at a slightly lower temperature of around 110°C.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Laboratory Synthesis of Diphenyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary laboratory methods for the synthesis of diphenyl succinate (B1194679). It includes detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways and workflows to aid in practical application and understanding.

Introduction

Diphenyl succinate is a significant chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and polymers. Its preparation in a laboratory setting can be achieved through several synthetic routes. This guide focuses on two principal, well-documented methods: the direct esterification of succinic acid with phenol (B47542) and a method utilizing phosphorus oxychloride as a dehydrating agent.

Synthesis Methodologies

Direct Esterification of Succinic Acid with Phenol

Direct esterification is a common and effective method for producing this compound. This reaction is typically catalyzed by an acid. Recent advancements have demonstrated high yields using solid acid catalysts, such as zeolites, which offer advantages in terms of separation and reusability.[1][2]

Reaction Scheme:

The following table summarizes the quantitative data for the direct esterification method under different catalytic conditions.

| Catalyst | Molar Ratio (Succinic Acid:Phenol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H⁺-Zeolite β (SiO₂/Al₂O₃=150) | 1:3 | 130 | 6 | ~70 | [1] |

| H⁺-Zeolite β (Si/Al~150) | 1:3 | ~110 (reflux) | 6 | 79 | [2] |

| H⁺-Zeolite β (Si/Al~150) | 1:3 | ~110 (reflux) | 24 | 96 | [2] |

| Cu²⁺-montmorillonite | 1:3 | 130 | 6 | 4 | [1] |

| Al³⁺-montmorillonite | 1:3 | 130 | 6 | 10 | [1] |

| Amberlyst 15 | 1:3 | 130 | 6 | 29 | [1] |

| Amberlyst 45 | 1:3 | 130 | 6 | 44 | [1] |

| None | 1:3 | 130 | 6 | 0 | [1] |

Materials:

-

Succinic acid (1 mmol)

-

Phenol (3 mmol)

-

H⁺-Zeolite β (SiO₂/Al₂O₃=150) catalyst (0.1 g)

-

Toluene (B28343) (5 mL)

-

5% Sodium hydroxide (B78521) solution

-

Saturated brine solution

Procedure:

-

A 20-mL round-bottom flask is charged with succinic acid (1 mmol), phenol (3 mmol), H⁺-Zeolite β catalyst (0.1 g), and toluene (5 mL).

-

The flask is fitted with a reflux condenser.

-

The reaction mixture is heated to 130 °C with stirring (400 rpm) for 6 hours.

-

After the reaction, the mixture is cooled to room temperature.

-

The catalyst is removed by filtration using a Büchner funnel.

-

The filtrate is transferred to a separatory funnel.

-

Unreacted succinic acid is removed by washing with a 5% sodium hydroxide solution.

-

The organic phase is then washed with water and saturated brine.

-

The organic solvent is removed using a rotary evaporator.

-

The resulting product is dried under vacuum overnight to yield this compound.

Synthesis using Phosphorus Oxychloride

This method involves the reaction of succinic acid and phenol in the presence of phosphorus oxychloride, which acts as a dehydrating and activating agent.[3]

Reaction Scheme:

This reaction is more complex and proceeds through the formation of intermediate species. The overall transformation is:

| Reagents | Molar Ratio (Succinic Acid:Phenol:POCl₃) | Temperature | Reaction Time (h) | Yield (%) | Reference |

| Succinic Acid, Phenol, POCl₃ | 1 : 2 : 0.9 | Steam Bath | 2.25 | 62-67 | [3] |

Materials:

-

Succinic acid (118 g, 1 mole)

-

Phenol (188 g, 2 moles)

-

Phosphorus oxychloride (138 g, 83 mL, 0.9 mole)

-

Benzene (B151609) (700 mL total)

-

Ether

Procedure:

-

A 2-liter round-bottomed flask is charged with succinic acid (118 g), phenol (188 g), and phosphorus oxychloride (138 g).

-

The flask is fitted with an efficient reflux condenser, which is capped with a calcium chloride tube.

-

The mixture is heated on a steam bath in a fume hood for 1.25 hours.

-

500 mL of benzene is added, and the mixture is refluxed for an additional hour.

-

The hot benzene solution is decanted from the red, syrupy residue of phosphoric acid and filtered by gravity into a 1-liter Erlenmeyer flask.

-

The syrupy residue is extracted with two 100-mL portions of hot benzene, which are also filtered into the Erlenmeyer flask.

-

The combined benzene solutions are concentrated to a volume of about 600 mL.

-

The solution is allowed to cool, leading to the crystallization of this compound as colorless crystals.

-

The crystals are collected by suction filtration on a Büchner funnel.

-

The collected crystals are washed with three 50-mL portions of ether.

-

The final product is dried on a porous plate at 40 °C. The yield of this compound is 167–181 g (62–67%), with a melting point of 120–121 °C.

Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows described above.

Synthesis Reaction Pathways

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow: Direct Esterification

Caption: Experimental workflow for direct esterification.

Experimental Workflow: Phosphorus Oxychloride Method

Caption: Experimental workflow for the phosphorus oxychloride method.

References

Diphenyl Succinate: A Versatile Precursor for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl succinate (B1194679), the diphenyl ester of butanedioic acid, is a versatile and highly functionalized chemical intermediate. Its unique structural features, including two phenyl ester groups, make it an invaluable precursor in a wide array of organic syntheses. This technical guide provides a comprehensive overview of diphenyl succinate's properties, synthesis, and its applications in the preparation of succinic acid derivatives, advanced polymers, and as a scaffold for pharmacologically active molecules. Detailed experimental protocols, quantitative data, and visual diagrams of key chemical processes are presented to facilitate its use in research and development.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 621-14-7 | [1] |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| Melting Point | 120–121 °C | [2] |

| Boiling Point | 330 °C (estimated) | [3] |

| Appearance | Colorless crystals | [2] |

| Solubility | Soluble in hot benzene (B151609), ether. | [2] |

Synthesis of this compound

This compound can be reliably synthesized in the laboratory through the esterification of succinic acid with phenol (B47542). A common and effective method involves the use of phosphorus oxychloride as a dehydrating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Succinic acid (1.0 mole, 118 g)

-

Phenol (2.0 moles, 188 g)

-

Phosphorus oxychloride (0.9 mole, 83 mL, 138 g)

-

Benzene

-

Ether

Procedure:

-

A mixture of succinic acid, phenol, and phosphorus oxychloride is placed in a 2-liter round-bottom flask equipped with a reflux condenser and a calcium chloride tube.

-

The mixture is heated on a steam bath in a well-ventilated hood for 1.25 hours.

-

500 mL of benzene is added, and the mixture is refluxed for an additional hour.

-

The hot benzene solution is decanted from the residual red syrupy phosphoric acid and filtered.

-

The syrupy residue is extracted with two 100 mL portions of hot benzene, which are also filtered and combined with the initial filtrate.

-

The combined benzene solution is concentrated to a volume of approximately 600 mL and allowed to cool.

-

The this compound separates as colorless crystals upon cooling.

-

The crystals are collected by suction filtration on a Büchner funnel, washed with three 50 mL portions of ether, and dried at 40 °C.

Yield: 167–181 g (62–67%) of this compound with a melting point of 120–121 °C is typically obtained.[2]

Applications in Organic Synthesis

This compound serves as a key building block for a variety of organic molecules due to the reactivity of its ester functionalities.

Stobbe Condensation

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a succinic ester and a ketone or aldehyde, catalyzed by a strong base. It is a cornerstone reaction for the synthesis of alkylidene succinic acids and their derivatives. This compound can be employed in this reaction, typically leading to the formation of a half-ester.

Reaction Mechanism: The mechanism involves the formation of an enolate from the succinic ester, which then undergoes a nucleophilic addition to the carbonyl compound. The resulting alkoxide intermediate cyclizes to form a γ-lactone intermediate, which then undergoes a base-induced elimination to yield the final product.

Synthesis of Succinimide (B58015) Derivatives

This compound can be a precursor for the synthesis of succinimide derivatives, which are prevalent scaffolds in medicinal chemistry, particularly in the development of anticonvulsant drugs. The synthesis involves the reaction of this compound with ammonia (B1221849) or a primary amine to form the corresponding succinimide.

Plausible Synthetic Pathway:

-

Ammonolysis/Aminolysis: this compound reacts with ammonia or a primary amine, leading to the displacement of the phenoxy groups and the formation of succinamide (B89737) or an N-substituted succinamide.

-

Cyclization: Under thermal conditions, the intermediate succinamide undergoes intramolecular cyclization with the elimination of ammonia or the primary amine to form the succinimide ring.

While direct conversion from this compound is plausible, a more common laboratory-scale synthesis of N-substituted succinimides involves the reaction of succinic anhydride (B1165640) with a primary amine. This compound can be readily hydrolyzed to succinic acid, which can then be converted to succinic anhydride.

Synthesis of Phenylsuccinic Acid

Phenylsuccinic acid, a valuable building block in organic synthesis, can be prepared through multi-step procedures. While not a direct conversion from this compound, its synthesis often involves precursors that can be derived from succinic acid. A common method involves the reaction of phenylacetate (B1230308) with chloracetate followed by hydrolysis.

Polymer Synthesis

This compound is a potential monomer for the synthesis of polyesters, such as poly(butylene succinate) (PBS), a biodegradable polymer with significant industrial interest. The synthesis is typically achieved through a polycondensation reaction with a diol, such as 1,4-butanediol (B3395766). The reaction proceeds via transesterification, where the phenoxy groups of this compound are displaced by the hydroxyl groups of the diol, forming the polyester (B1180765) backbone and releasing phenol as a byproduct.

Experimental Protocol: Polycondensation of this compound with 1,4-Butanediol

Materials:

-

This compound

-

1,4-Butanediol

-

Transesterification catalyst (e.g., titanium(IV) butoxide, zinc acetate)

-

High-vacuum line and Schlenk flask

Procedure (General Outline):

-

Equimolar amounts of this compound and 1,4-butanediol are charged into a Schlenk flask equipped with a mechanical stirrer and a distillation outlet connected to a high-vacuum line.

-

A catalytic amount of the transesterification catalyst is added.

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to melt the reactants and initiate the transesterification reaction (typically 180-220 °C). Phenol is evolved as a byproduct and is removed by distillation.

-

After the initial stage of polycondensation at atmospheric pressure, a high vacuum is applied to facilitate the removal of the remaining phenol and drive the polymerization to completion, thereby increasing the molecular weight of the resulting poly(butylene succinate).

-

The reaction is continued until the desired viscosity of the polymer melt is achieved.

-

The polymer is then cooled and can be isolated for further characterization.

Table 2: Representative Conditions for Polycondensation of Succinic Esters

| Succinic Ester | Diol | Catalyst | Temperature (°C) | Pressure | Reference(s) |

| Diethyl Succinate | 1,4-Butanediol | Novozym 435 (lipase) | 70-90 | Atmospheric | [2] |

| Dimethyl Succinate | 1,4-Butanediol | Titanium(IV) isopropoxide | 190-230 | High Vacuum | [4] |

| This compound | 1,4-Butanediol | Titanium(IV) butoxide | 180-240 | High Vacuum | (General procedure) |

Applications in Drug Development

The succinimide core, accessible from this compound, is a privileged structure in medicinal chemistry, most notably in the development of anticonvulsant drugs. For instance, ethosuximide, an established anti-epileptic drug, features a succinimide ring. The synthesis of more complex, substituted succinimides can be envisioned starting from this compound.

Potential Synthesis of Anticonvulsant Scaffolds

Derivatives of 3,3-diphenyl-2,5-dioxopyrrolidine have shown promising anticonvulsant activity. A plausible, albeit multi-step, synthetic route from this compound could involve:

-

Stobbe Condensation: Reaction of this compound with benzophenone (B1666685) to yield a diphenyl-substituted succinic acid derivative.

-

Reduction and Cyclization: Subsequent chemical transformations to form the 3,3-diphenylsuccinimide core.

-

Functionalization: Further modification of the succinimide nitrogen to introduce various side chains, which can modulate the pharmacological activity.

The mechanism of action for many succinimide-based anticonvulsants involves the blockade of T-type calcium channels in the thalamus, which are implicated in the generation of absence seizures.

Spectral Data

The characterization of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is typically observed in the region of 1750-1770 cm⁻¹ due to the C=O stretching of the ester groups. Bands corresponding to the C-O stretching of the ester and the aromatic C=C stretching are also present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show a singlet for the four equivalent methylene (B1212753) protons (C-CH₂-CH₂-C) of the succinate backbone. The aromatic protons of the two phenyl groups would appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups (typically in the range of δ 170-175 ppm), the methylene carbons of the succinate backbone, and the carbons of the phenyl rings.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 270. Common fragmentation patterns would involve the loss of a phenoxy radical (•OPh, 93 amu) to give a fragment at m/z 177, and the loss of phenol (HOPh, 94 amu) via a McLafferty-type rearrangement. Further fragmentation of the succinyl portion would also be observed.

Conclusion

This compound is a readily accessible and highly valuable precursor in organic synthesis. Its utility in the Stobbe condensation, as a monomer for biodegradable polyesters, and as a potential starting material for the synthesis of pharmacologically active succinimide derivatives underscores its importance in both academic research and industrial applications. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this versatile molecule in the development of novel materials and therapeutics.

References

Hydrolysis of Diphenyl Succinate: A Technical Guide to Reaction Mechanisms and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acidic and basic hydrolysis of diphenyl succinate (B1194679). It delves into the underlying reaction mechanisms, factors influencing reaction kinetics, and detailed experimental protocols for studying these transformations. While specific kinetic data for diphenyl succinate is not extensively available in the public domain, this guide synthesizes information from analogous compounds to provide a robust framework for understanding and predicting its hydrolytic behavior. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are working with or developing compounds containing succinate ester moieties.

Introduction

This compound is a diester of succinic acid and phenol (B47542). The hydrolysis of such esters is a fundamental organic reaction with significant implications in various scientific disciplines, including drug metabolism and materials science. The stability of the ester linkage under different pH conditions is a critical determinant of a molecule's in vivo half-life and degradation profile. This guide explores the two primary pathways for the hydrolysis of this compound: acid-catalyzed and base-catalyzed (saponification) reactions.

The acid-catalyzed hydrolysis is a reversible process, typically following a bimolecular A-2 mechanism.[1] In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible reaction that proceeds via a nucleophilic acyl substitution.[2][3] Understanding the kinetics and mechanisms of these processes is crucial for predicting the stability and degradation products of pharmaceuticals and other functional molecules containing the this compound scaffold.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters like this compound generally proceeds through a specific acid-catalyzed, bimolecular (A-2) mechanism.[1] This multi-step process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.

The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms of the this compound molecule by a hydronium ion (H₃O⁺). This step is a rapid equilibrium.[4]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the phenoxy groups, converting it into a better leaving group (phenol).

-

Elimination of Phenol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of phenol.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield phenyl succinic acid and regenerate the hydronium ion catalyst. The second ester group can then undergo hydrolysis through the same mechanism to yield succinic acid and another molecule of phenol.

Mechanism of Basic Hydrolysis (Saponification)

The base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol.[2] For this compound, the reaction with a strong base, such as sodium hydroxide (B78521), will produce sodium succinate and phenol.

The mechanism involves the following steps:

-

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[3]

-

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This leads to the cleavage of the carbon-oxygen bond and the expulsion of the phenoxide ion (PhO⁻) as the leaving group.

-

Acid-Base Reaction: The phenoxide ion is a relatively good leaving group. The carboxylic acid formed is immediately deprotonated by the strongly basic phenoxide ion or another hydroxide ion present in the reaction mixture. This acid-base reaction is essentially irreversible and drives the overall reaction to completion, forming the sodium salt of the carboxylic acid (sodium phenyl succinate) and phenol. The second ester group is subsequently hydrolyzed by the same mechanism to yield sodium succinate.

Quantitative Data

Table 1: Acid-Catalyzed Hydrolysis of N-(4-substitutedaryl) succinimides at 50.0±0.1°C [1]

| Substituent | Acid | Rate Constant (k₁) |

| 4-Chloro | HCl | Varies with acid concentration |

| 4-Chloro | H₂SO₄ | Varies with acid concentration |

| 4-Chloro | HClO₄ | Varies with acid concentration |

Note: The study indicates that the hydrolysis rate increases with acid concentration up to 7.00 M and then decreases. The catalytic efficiency was found to be in the order of HCl > H₂SO₄ > HClO₄, which is characteristic of an A-2 mechanism.[1]

Table 2: Alkaline Hydrolysis of Diaryl Sulfate (B86663) Diesters [5]

| Compound | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

| 4-chloro-3-nitrophenyl phenyl sulfate | 88.0 ± 0.1 | -37 ± 1 |

| 4-nitrophenyl phenyl sulfate | 84.83 ± 0.06 | -50.2 ± 0.5 |

Note: Although these are sulfate esters, the data illustrates the influence of substituents on the activation parameters for the hydrolysis of diaryl esters.

Experimental Protocols

The following are generalized protocols for the acidic and basic hydrolysis of this compound. These should be adapted and optimized for specific experimental setups and analytical requirements.

Acid-Catalyzed Hydrolysis

Objective: To monitor the rate of acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution (e.g., 1 M)

-

Suitable organic solvent (e.g., acetonitrile (B52724) or ethanol (B145695), HPLC grade)

-

Deionized water

-

Reaction vessel with temperature control (e.g., a jacketed beaker or round-bottom flask with a condenser)

-

Magnetic stirrer and stir bar

-

Analytical instrument for monitoring the reaction (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare a stock solution of this compound in the chosen organic solvent (e.g., 10 mM).

-

In the temperature-controlled reaction vessel, place a known volume of the standardized acid solution and allow it to equilibrate to the desired temperature (e.g., 50 °C).

-

-

Initiation of Reaction:

-

Initiate the hydrolysis by adding a small, known volume of the this compound stock solution to the pre-heated acid solution with vigorous stirring. The final concentration of the ester should be in the low millimolar range.

-

-

Monitoring the Reaction:

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a cold, neutral buffer or by adding a base to neutralize the acid catalyst.

-

Analyze the quenched samples using a suitable analytical method. For example, HPLC-UV can be used to monitor the disappearance of the this compound peak and the appearance of the phenyl succinic acid and phenol peaks.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the this compound concentration versus time plot.

-

Base-Catalyzed Hydrolysis (Saponification)

Objective: To determine the rate of saponification of this compound.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Suitable organic solvent (e.g., ethanol)

-

Deionized water

-

Reaction vessel with temperature control and reflux condenser

-

Magnetic stirrer and stir bar

-

Burette and titration equipment

-

Phenolphthalein (B1677637) indicator

-

Standardized hydrochloric acid (HCl) solution for back-titration (e.g., 0.1 M)

Procedure:

-

Preparation of Reaction Mixture:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of ethanol in the reaction vessel.

-

In a separate flask, prepare a known volume of standardized NaOH solution.

-

-

Initiation of Reaction:

-

Add a known excess of the standardized NaOH solution to the this compound solution.

-

Heat the mixture to a specific temperature (e.g., 60 °C) under reflux with stirring.

-

-

Monitoring the Reaction by Titration:

-

At various time intervals, withdraw a known volume of the reaction mixture.

-

Immediately cool the aliquot in an ice bath to stop the reaction.

-

Titrate the unreacted NaOH in the aliquot with the standardized HCl solution using phenolphthalein as an indicator.

-

-

Data Analysis:

-

Calculate the concentration of unreacted NaOH at each time point.

-

From the initial concentration of NaOH and the stoichiometry of the reaction (1 mole of this compound reacts with 2 moles of NaOH), determine the concentration of this compound remaining at each time point.

-

Plot the appropriate function of concentration versus time to determine the second-order rate constant. For a reaction that is first order in both ester and hydroxide, a plot of 1/([Ester]t) versus time will be linear if the initial concentrations are equal, or a more complex integrated rate law should be used if they are not.

-

Conclusion

The hydrolysis of this compound is a fundamental chemical transformation that can proceed through distinct mechanisms under acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible process characterized by an A-2 mechanism, while base-catalyzed hydrolysis (saponification) is an irreversible reaction driven by the formation of a stable carboxylate salt. The rate of these reactions is influenced by factors such as pH, temperature, and the concentration of reactants and catalysts. Although specific kinetic data for this compound is limited, the principles and experimental protocols outlined in this guide provide a solid foundation for researchers to investigate and understand the hydrolytic stability of this and related compounds. This knowledge is essential for the rational design of drugs and materials with desired degradation profiles.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 4. Analysis of linear free-energy relationships combined with activation parameters assigns a concerted mechanism to alkaline hydrolysis of x-substituted phenyl diphenylphosphinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Diphenyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diphenyl succinate (B1194679), a key chemical intermediate. The information presented herein is intended to support research and development activities by providing detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for diphenyl succinate.

Table 1: Predicted ¹H NMR Spectroscopic Data

Disclaimer: The following ¹H NMR data is predicted based on established chemical shift principles and may not reflect experimentally determined values.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d | 4H | ortho-Protons of Phenyl Rings |

| ~7.25 | t | 4H | meta-Protons of Phenyl Rings |

| ~7.10 | t | 2H | para-Protons of Phenyl Rings |

| ~3.10 | s | 4H | Methylene Protons (-CH₂-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Disclaimer: The following ¹³C NMR data is predicted based on established chemical shift principles and may not reflect experimentally determined values.

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | Carbonyl Carbon (C=O) |

| ~150.5 | ipso-Carbon of Phenyl Rings |

| ~129.5 | ortho/meta-Carbons of Phenyl Rings |

| ~126.0 | para-Carbon of Phenyl Rings |

| ~121.5 | ortho/meta-Carbons of Phenyl Rings |

| ~29.5 | Methylene Carbon (-CH₂-CH₂-) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1760 | Strong | C=O Stretch (Ester) |

| ~1590, 1490 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1200 | Strong | C-O Stretch (Ester) |

Table 4: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 270 | Moderate | [M]⁺ (Molecular Ion) |

| 177 | High | [M - C₆H₅O]⁺ |

| 94 | Moderate | [C₆H₅OH]⁺ (Phenol) |

| 77 | High | [C₆H₅]⁺ (Phenyl) |

| 55 | High | [C₃H₃O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-